molecular formula C13H13ClN2O3S B3012315 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-10-4

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B3012315
CAS No.: 379255-10-4
M. Wt: 312.77
InChI Key: RHVIRSWYAADERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C 13 H 13 ClN 2 O 3 S and a molecular weight of approximately 312.77 g/mol . This sulfonamide derivative features both amino and methoxy functional groups on its benzene ring system, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this class are often investigated for their potential biological activities and as key building blocks for the development of pharmacologically active molecules . Researchers can utilize this compound in various in vitro studies, including as a synthetic precursor or a structural analog in structure-activity relationship (SAR) studies. Its molecular structure is characterized by SMILES notation COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVIRSWYAADERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-chlorophenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Methoxylation: Finally, the compound is methoxylated using a methoxy reagent such as dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

Halogen Substitution
  • Bromo vs. Chloro: 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS: 721908-30-1, molecular weight: 391.67) replaces the 4-chlorophenyl group with a 3-bromo-4-methoxyphenyl moiety.
  • Ethoxy vs. Methoxy: 3-Amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide (CAS: 379255-09-1) substitutes the methoxy group with an ethoxy group. The longer alkyl chain may enhance lipophilicity but reduce solubility in aqueous environments .
Heterocyclic Modifications
  • Pyridine Derivatives: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) and its cyclized analog (compound 3) exhibit divergent insecticidal activities. The open-chain structure of 2 with a cyano group shows higher aphid toxicity (LC₅₀ = 0.013 µg/mL) than 3 (LC₅₀ = 0.024 µg/mL), highlighting the critical role of the cyano group and structural flexibility in bioactivity .
  • Thiophene Derivatives: Thiophene-based sulfonamides, such as ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino]benzenesulfonamide (compound 4b), demonstrate potent anticancer activity comparable to doxorubicin. The thiophene core enhances π-π stacking interactions with biological targets, a feature absent in the benzene-based parent compound .

Functional Group Additions and Modifications

Amino and Thioamide Groups
  • 3-Amino-N-(4-chlorophenyl)-3-thioxopropanamide (CAS: 102817-87-8) replaces the sulfonamide group with a thioamide. The thioamide’s increased hydrogen-bonding capacity may enhance binding to metal ions or enzymes but reduces stability under oxidative conditions .
Nitro and Cyano Groups
  • However, nitro groups are often associated with mutagenicity risks .

Structure-Activity Relationship (SAR) Trends

Compound Key Structural Features Bioactivity (LC₅₀ or IC₅₀) Notes References
3-Amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide 4-Cl, 4-OCH₃, sulfonamide 0.013 µg/mL (Aphids) Higher activity than acetamiprid
Compound 2 (Pyridine-thioacetamide) Open-chain, cyano group 0.013 µg/mL (Aphids) Cyano enhances insecticidal activity
Compound 3 (Cyclized thienopyridine) Cyclized, no cyano 0.024 µg/mL (Aphids) Reduced activity vs. 2
Thiophene derivative 4b Thiophene, carbamothioyl ~1 µM (Anticancer) Comparable to doxorubicin
3-Amino-N-(4-ethoxyphenyl)-4-methoxy analog Ethoxy substituent N/A Increased lipophilicity

Key Findings and Mechanistic Insights

  • Insecticidal Activity: The chloro and methoxy substituents in the parent compound optimize interactions with insect acetylcholine receptors, while the cyano group in 2 further enhances binding affinity .
  • Anticancer Potential: Thiophene derivatives leverage heterocyclic aromaticity for DNA intercalation or topoisomerase inhibition, a mechanism distinct from sulfonamide-based agrochemicals .
  • Metabolic Considerations : Bromo and ethoxy substituents improve membrane permeability but may increase hepatic metabolism risks due to steric and electronic effects .

Biological Activity

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H13ClN2O3S, with a molecular weight of 312.77 g/mol. The compound features an amino group at the 3-position, a methoxy group at the 4-position, and a chlorophenyl substituent. The sulfonamide functional group is central to its biological activity, particularly its antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes, particularly dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism in bacteria, and inhibition leads to impaired bacterial growth and survival. The presence of amino and methoxy groups enhances the compound's interaction with DHFR by forming hydrogen bonds and π-π interactions with key amino acid residues such as alanine and leucine.

Table 1: Interaction with Dihydrofolate Reductase

Amino Acid ResidueInteraction Type
AlanineHydrogen bonding
Leucineπ-π stacking interactions

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antibacterial properties. Research indicates that this compound exhibits significant activity against gram-positive bacteria. The compound's efficacy can be measured using minimum inhibitory concentration (MIC) assays.

Case Study: Antibacterial Efficacy

A study conducted to evaluate the antibacterial efficacy of this compound showed it had an MIC value comparable to established antibiotics. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)12Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the sulfonamide moiety can significantly influence the biological activity of the compound. For instance, substituting different halogens on the phenyl ring alters the compound's binding affinity to target enzymes.

Table 3: SAR Insights

Compound VariantBiological Activity
3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamideDifferent antibacterial spectrum
3-amino-N-cyclopropyl-4-methoxybenzene-1-sulfonamideAltered pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.